N'-acetyl-4-nitrobenzohydrazide

Water solubility Hydrazide derivatives Drug formulation

N′-Acetyl-4-nitrobenzohydrazide is a hydrazide derivative bearing both a para‑nitro group and an acetyl hydrazide moiety. It is obtained as a water‑soluble crystalline solid (C₉H₉N₃O₄, MW 223.19 g·mol⁻¹) and has been structurally confirmed by single‑crystal X‑ray diffraction (monoclinic, space group P2₁/n).

Molecular Formula C9H9N3O4
Molecular Weight 223.19 g/mol
CAS No. 22816-00-8
Cat. No. B8813168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-acetyl-4-nitrobenzohydrazide
CAS22816-00-8
Molecular FormulaC9H9N3O4
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-2-4-8(5-3-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14)
InChIKeyUGBLEARQDSFEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N′-Acetyl-4-nitrobenzohydrazide (CAS 22816-00-8): Core Chemical Identity and Procurement-Relevant Characteristics


N′-Acetyl-4-nitrobenzohydrazide is a hydrazide derivative bearing both a para‑nitro group and an acetyl hydrazide moiety [1]. It is obtained as a water‑soluble crystalline solid (C₉H₉N₃O₄, MW 223.19 g·mol⁻¹) and has been structurally confirmed by single‑crystal X‑ray diffraction (monoclinic, space group P2₁/n) [1]. The compound is commercially supplied as a powder with a typical purity of ≥95% .

Why N′-Acetyl-4-nitrobenzohydrazide Cannot Be Replaced by Generic Hydrazide Analogs


The simultaneous presence of the para‑nitro group and the acetyl hydrazide tail creates a unique combination of aqueous solubility, intramolecular hydrogen‑bonding capability, and electronic effects that is absent in closely related hydrazides [1]. Simple substitution with the non‑acetylated parent 4‑nitrobenzohydrazide results in drastically reduced water solubility, while replacement of the nitro group with hydrogen (N′-acetylbenzohydrazide) removes the electron‑withdrawing character that governs both reactivity and biological target engagement [1]. Even analogs bearing bulkier arylidene substituents (e.g., N′-arylidene‑4‑nitrobenzohydrazides) exhibit substantially altered lipophilicity and crystal packing, which can compromise dissolution rate and, consequently, antimicrobial performance [1][2].

Quantitative Differentiation of N′-Acetyl-4-nitrobenzohydrazide Against Its Closest Analogs


Aqueous Solubility Advantage Over Non‑Acetylated 4‑Nitrobenzohydrazide

N′-Acetyl‑4‑nitrobenzohydrazide is explicitly described as a water‑soluble organic compound [1]. In contrast, the parent 4‑nitrobenzohydrazide is practically insoluble in water, requiring organic co‑solvents for dissolution [2]. This solubility differential is critical because the Razmara et al. study highlights that poor aqueous solubility is the primary factor limiting the pharmaceutical use of hydrazide‑based compounds [1]. The acetyl group introduces additional hydrogen‑bond acceptor sites and disrupts the planarity of the benzohydrazide core, reducing crystal lattice energy and facilitating hydration.

Water solubility Hydrazide derivatives Drug formulation

Particle‑Size‑Mediated Enhancement of Antibacterial Activity

In a direct head‑to‑head comparison, the powder form of N′-acetyl‑4‑nitrobenzohydrazide (compound 2) produced larger inhibition zones than the single‑crystal form (compound 1) against both Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) when tested by the disk diffusion method [1]. The study attributes the enhanced efficacy to the reduced particle size of the powder, which increases the surface area available for interaction with bacterial targets. While exact numerical zone diameters are provided in the full text, the observed trend is statistically significant and reproducible across both Gram‑positive and Gram‑negative strains.

Antibacterial activity Particle size effect Powder vs. single crystal

Intramolecular Hydrogen‑Bond Stabilized Tautomeric Preference

DFT calculations on N′-acetyl‑4‑nitrobenzohydrazide revealed that an intramolecular hydrogen bond (IHB) governs the relative stability of its tautomers [1]. The computed total energies of the possible tautomers, together with HOMO‑LUMO gaps, electronegativity, and thermodynamic functions, indicate a clear energetic preference for one tautomeric form. This IHB‑mediated stabilization is absent in analogs lacking the acetyl group (e.g., 4‑nitrobenzohydrazide) or in N‑arylidene derivatives where the hydrogen‑bond donor is sterically hindered. The resulting electronic structure affects the compound’s redox behavior and its ability to interact with biological nucleophiles.

Tautomerism Intramolecular hydrogen bond DFT calculation

Crystal‑Structure Confirmed Monoclinic Packing Distinct from Common Benzohydrazide Polymorphs

Single‑crystal X‑ray diffraction established that N′-acetyl‑4‑nitrobenzohydrazide crystallizes in a monoclinic system with space group P2₁/n [1]. This packing arrangement differs from the orthorhombic or triclinic polymorphs commonly reported for 4‑nitrobenzohydrazide and its simple N‑alkylidene derivatives. The distinct crystal lattice results from the interplay of the acetyl oxygen and nitro group in directing intermolecular hydrogen‑bond networks, which in turn affects mechanical properties, dissolution rate, and long‑term stability of the solid.

Crystal engineering Polymorphism X‑ray diffraction

High‑Value Application Scenarios for N′-Acetyl‑4-nitrobenzohydrazide Based on Verified Differentiation


Antibacterial Screening Where Water‑Solubility and Particle Size Are Critical

For laboratories performing disk diffusion or broth microdilution assays, the water‑soluble nature of N′-acetyl‑4‑nitrobenzohydrazide eliminates the need for DMSO or other organic co‑solvents that can interfere with bacterial growth [1]. Procurement of the optimized powder form (compound 2) ensures maximum surface area and reproducible antibacterial readouts against both Gram‑positive and Gram‑negative model strains [1].

Tautomer‑Sensitive Structure–Activity Relationship (SAR) Studies

The presence of a strong intramolecular hydrogen bond stabilizes a specific tautomeric state, as shown by DFT analysis [1]. This makes the compound a valuable reference standard for SAR campaigns that probe the influence of tautomerism on target binding, particularly for enzymes or receptors that discriminate between keto and enol forms.

Solid‑Form Screening and Polymorph Control in Pre‑Formulation

The well‑characterized monoclinic crystal packing of N′-acetyl‑4‑nitrobenzohydrazide [1] serves as a benchmark for solid‑form screening programs. Its distinct P2₁/n structure allows formulators to compare the impact of particle engineering (sonochemical vs. hydrothermal synthesis) on dissolution, stability, and processing behavior without the confounding variable of polymorphism.

Building Block for Nitro‑Functionalized Hydrazide Libraries

The acetyl‑protected hydrazide motif is a convenient intermediate for further derivatization (e.g., deprotection to the free hydrazine, condensation with aldehydes). Because the compound’s water solubility and IHB‑directed conformation are already quantified [1], it provides a reproducible starting point for synthesizing focused libraries of hydrazone‑based antimicrobial or anticancer agents, as exemplified by the anti‑TB N′‑arylidene derivatives [2].

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